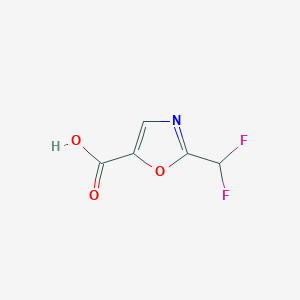

2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

Descripción

2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. The presence of the difluoromethyl group imparts unique physicochemical properties, making it a valuable building block in the synthesis of bioactive molecules .

Propiedades

Fórmula molecular |

C5H3F2NO3 |

|---|---|

Peso molecular |

163.08 g/mol |

Nombre IUPAC |

2-(difluoromethyl)-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C5H3F2NO3/c6-3(7)4-8-1-2(11-4)5(9)10/h1,3H,(H,9,10) |

Clave InChI |

GWLPGZKTBKYNAD-UHFFFAOYSA-N |

SMILES canónico |

C1=C(OC(=N1)C(F)F)C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents such as ClCF2H under specific conditions . The reaction is often catalyzed by transition metals like palladium or copper to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using robust and scalable reagents. The use of non-ozone depleting difluorocarbene reagents has been highlighted as a significant advancement in the industrial synthesis of difluoromethylated compounds .

Análisis De Reacciones Químicas

Types of Reactions: 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield difluoromethylated alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include difluoromethylated alcohols, amines, and various substituted oxazole derivatives .

Aplicaciones Científicas De Investigación

2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparación Con Compuestos Similares

- 1-(Difluoromethyl)-2-nitrobenzene

- N-Difluoromethyl amides

- N-Trifluoromethyl amides

Comparison: 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to its oxazole ring structure combined with the difluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and reactivity, compared to other difluoromethylated compounds . The presence of the oxazole ring also enhances its potential for biological activity, making it a valuable compound in medicinal chemistry .

Actividad Biológica

2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a difluoromethyl group, which may enhance its reactivity and biological interactions. Research into its properties has revealed various applications, particularly in the fields of agriculture and medicinal chemistry.

- Molecular Formula : C5H4F2N2O3

- Molecular Weight : 178.09 g/mol

- IUPAC Name : 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

Antimicrobial Properties

Research indicates that 2-(difluoromethyl)-1,3-oxazole-5-carboxylic acid exhibits notable antimicrobial activity. It has been studied for its potential as an herbicide and fungicide due to its ability to inhibit specific biochemical pathways in plants and fungi. The difluoromethyl substituent significantly influences its chemical reactivity and biological properties, making it a candidate for agricultural applications.

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways critical to tumor growth. For instance, similar oxazole derivatives have shown cytotoxic effects against various cancer cell lines, including HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) cells . The mechanism of action may involve the inhibition of topoisomerase I, an essential enzyme for DNA replication and transcription .

The biological activity of 2-(difluoromethyl)-1,3-oxazole-5-carboxylic acid is thought to be mediated through its interaction with specific molecular targets. This interaction can modulate enzyme activity, leading to therapeutic effects such as:

- Inhibition of key metabolic enzymes.

- Disruption of cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the difluoromethyl group is believed to enhance lipophilicity and bioavailability compared to other similar compounds without fluorine substituents .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid | Antimicrobial, anticancer | Difluoromethyl group enhances activity |

| 3-(Difluoromethyl)-1,2-oxazole-5-carboxylic acid | Herbicidal | Strong inhibition of plant growth pathways |

| 1,2,5-Oxadiazole derivatives | Antiproliferative | Inhibition of topoisomerase I |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that 2-(difluoromethyl)-1,3-oxazole-5-carboxylic acid exhibited significant antifungal activity against Botrytis cinerea, a common plant pathogen. The compound's effectiveness was comparable to established fungicides .

- Cancer Cell Line Studies : In vitro tests showed that derivatives of oxazole compounds can inhibit the growth of HeLa cells with IC50 values indicating moderate potency. Further studies are required to elucidate the precise mechanisms involved in these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.